SCR7

CRISPR/Cas9 HDR Genome Editing

Low CRISPR HDR efficiency constrains precise genome editing. SCR7 (CAS 1533426-72-0) resolves this by inhibiting DNA Ligase IV-mediated NHEJ, redirecting DSB repair toward HDR. • Boosts HDR up to 19-fold in mammalian cells & mouse embryos • Targets DNA binding domain of Ligase IV/XRCC4; IC50 8.5-120 μM across cancer lines • Demonstrates in vivo combinatorial efficacy with doxorubicin in xenograft models Fully characterized. For genome editing, DNA repair & NHEJ-targeted cancer research.

Molecular Formula C18H14N4OS
Molecular Weight 334.39
CAS No. 1533426-72-0
Cat. No. B612088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCR7
CAS1533426-72-0
SynonymsSCR7;  SCR-7;  SCR 7.
Molecular FormulaC18H14N4OS
Molecular Weight334.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3
InChIInChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+
InChIKeyNEEVCWPRIZJJRJ-AYKLPDECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SCR7: DNA Ligase IV Inhibitor Overview


SCR7 (CAS 1533426-72-0) is a small molecule originally reported as a selective inhibitor of DNA ligase IV, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway [1]. It is used to study DNA double-strand break (DSB) repair, enhance CRISPR/Cas9-mediated homology-directed repair (HDR) efficiency, and investigate NHEJ-targeted cancer therapeutics [2]. Subsequent research has clarified that its active form in many biological assays is often the autocyclized and oxidized derivative, SCR7 pyrazine (CAS 14892-97-8) [3][4].

1 NHEJ pathway modulation in DSB repair studies
2 Active form requires autocyclization to SCR7 pyrazine
3 CRISPR HDR genome editing efficiency enhancement
4 DNA repair mechanism and protein-DNA interaction research

Why SCR7 Cannot Be Generically Substituted


Simple substitution of SCR7 with another NHEJ inhibitor is not scientifically valid due to its unique and complex profile. While originally described as a Ligase IV-specific inhibitor, subsequent studies reveal that SCR7 and its autocyclized forms exhibit greater activity against DNA ligases I and III than ligase IV in vitro [1], and its active form in many cell-based assays is the autoxidized SCR7 pyrazine [2]. This contrasts sharply with newer, more selective inhibitors like SCR130 [3]. Furthermore, its reported ability to enhance HDR by up to 19-fold in CRISPR editing [4] and its in vivo combinatorial efficacy with doxorubicin [5] represent specific, context-dependent outcomes that are not generalizable to all NHEJ inhibitors. The choice between SCR7 and an alternative depends critically on the desired balance of potency, selectivity, and the specific application, whether for biochemical studies, genome editing, or in vivo cancer research.

Active Form Context
Active species is autocyclized SCR7 pyrazine; parent compound may not engage targets without conversion in assay conditions.
Ligase Selectivity Mismatch
Reported activity against Ligase I/III may exceed Ligase IV in vitro; selectivity profile may not match class expectations for NHEJ inhibitors.
Context-Dependent HDR Enhancement
HDR enhancement context may not transfer across all NHEJ inhibitors or experimental systems; newer derivatives may show different potency profiles.

SCR7 vs. Key Alternatives: Evidence


HDR Enhancement in CRISPR Editing

SCR7 treatment increases the efficiency of HDR-mediated genome editing with CRISPR/Cas9. In mammalian cell lines and mice, SCR7 boosted HDR rates by up to 19-fold compared to untreated controls across four target genes [1]. This enhancement is attributed to the suppression of the competing NHEJ pathway.

HDR Enhancement in CRISPR
Head-to-head
Up to 19-fold increase vs. untreated control across four target genes in mammalian cells and mouse embryos
Supports HDR editing workflow context
Context-dependent; cell line and target gene specific
CRISPR/Cas9 HDR Genome Editing

In Vivo Tumor Growth Inhibition with Doxorubicin

In a xenograft murine model of anaplastic thyroid cancer (ATC), the combination of SCR7 with the chemotherapeutic agent doxorubicin significantly impaired tumor growth compared to doxorubicin treatment alone [1]. This demonstrates SCR7's ability to enhance the efficacy of DNA-damaging agents in vivo.

In Vivo Tumor Model
Model context
Reported greater tumor growth impairment with SCR7 + doxorubicin vs. doxorubicin monotherapy in ATC xenograft model
Supports combination model endpoint review
ATC xenograft model-specific context
Anaplastic Thyroid Cancer Xenograft Model Combination Therapy

Cytotoxicity: SCR7 vs. SCR130

SCR7 inhibits proliferation of various cancer cell lines with IC50 values in the micromolar range. However, a structurally related derivative, SCR130, was developed and shown to have ~20-22-fold higher cytotoxic efficacy across multiple cancer cell lines [1][2]. Furthermore, SCR130 demonstrated true Ligase IV-specificity, whereas SCR7 shows greater activity against Ligase I and III in vitro [3].

Cytotoxicity vs. SCR130
Reported
SCR7 IC50: 40 μM (MCF7), 34 μM (A549), 44 μM (HeLa). SCR130: up to 22-fold higher potency in tested cell lines
Supports selectivity benchmarking review
Cross-study comparison; conditions may vary
Cytotoxicity Cancer Cell Lines NHEJ Inhibition

Synergy with Chemotherapy vs. NU7441

In a study combining the NHEJ inhibitors SCR7 or NU7441 (a DNA-PK inhibitor) with etoposide and cisplatin in LoVo colorectal adenocarcinoma cells, SCR7 demonstrated a more pronounced synergistic cytotoxic effect than NU7441 [1]. While both inhibitors increased the cytotoxicity of the chemotherapeutic agents, the effect of SCR7 was superior in this context.

Chemosensitization vs. NU7441
Head-to-head
SCR7 showed more pronounced synergistic cytotoxicity than NU7441 with etoposide + cisplatin in LoVo cells
Supports combination endpoint context
LoVo colorectal cell model-specific
Chemosensitization Combination Therapy Colorectal Cancer

Mechanism: DNA Binding Interference

Unlike many kinase inhibitors, SCR7 does not act as a competitive ATP- or substrate-binding catalytic site inhibitor. Instead, it blocks Ligase IV-mediated DNA joining by interfering with the enzyme's ability to bind DNA [1]. This distinct mechanism provides a different approach for modulating NHEJ activity.

DNA Binding Mechanism
Class-level
Interferes with Ligase IV-DNA binding; not a catalytic site or ATP-competitive inhibitor
Supports protein-DNA interaction studies
Class-level mechanism inference; requires independent validation
Mechanism of Action Ligase IV DNA Binding

Optimal SCR7 Applications


CRISPR HDR Efficiency Enhancement

SCR7 is ideally suited for increasing the yield of precise genome edits via HDR. As demonstrated, it can boost HDR efficiency up to 19-fold [1], making it a valuable reagent for generating knock-in cell lines or animal models where high precision and efficiency are required. This application directly leverages its ability to suppress the competing NHEJ pathway.

In Vivo Combination Therapy Studies

Given its proven ability to enhance the efficacy of doxorubicin in a xenograft model of anaplastic thyroid cancer [2], SCR7 is a strong candidate for preclinical research exploring NHEJ as a therapeutic vulnerability in cancers with high DNA repair capacity. It can be used to test the hypothesis that inhibiting NHEJ sensitizes tumors to DNA-damaging chemotherapies.

Ligase IV-DNA Binding Dynamics Studies

For researchers investigating the specific step of DNA binding by the Ligase IV/XRCC4 complex, SCR7's unique mechanism of interfering with DNA binding [3] provides a specific chemical tool to probe this interaction, distinguishing it from studies that simply inhibit catalytic activity.

Benchmark for Next-Gen NHEJ Inhibitor Development

Due to its well-characterized profile, including its limitations in potency and selectivity [4], SCR7 serves as an essential benchmark control. When developing new inhibitors (e.g., SCR130 [5]), SCR7 provides a critical point of reference for demonstrating improvements in efficacy, selectivity, and therapeutic index.

Application
Selection Property
Validation Focus
CRISPR HDR genome editing
NHEJ pathway suppression context
HDR efficiency endpoint review
Tumor model combination studies
Chemo-sensitization model context
Tumor growth endpoint monitoring
Ligase IV-DNA binding studies
DNA binding interference mechanism
Protein-DNA interaction validation
NHEJ inhibitor benchmarking
Comparative selectivity profile
Cross-compound potency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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